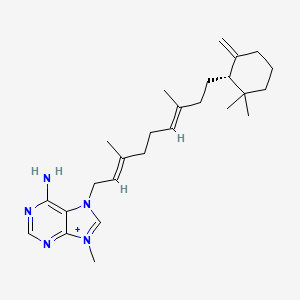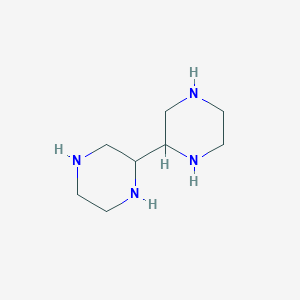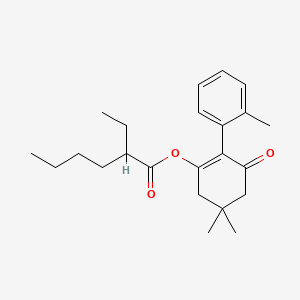
Agelasine E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agelasine E is a 7,9-dialkylpurinium salt isolated from marine sponges, specifically from the genus Agelas . These compounds are secondary metabolites believed to provide protection against microorganisms. This compound, along with other agelasines, is known for its bioactive properties, including antimicrobial and cytotoxic effects .
Métodos De Preparación
Agelasine E has been synthesized through organic synthesis. The synthetic route involves the treatment of N6-methoxy-9-methyl-9H-purin-6-amine with allylic bromides to produce 7,9-dialkylpurinium salts . The N6-methoxy group is then removed reductively . This method has been used to create various analogs of this compound with different terpenoid side chains .
Análisis De Reacciones Químicas
Agelasine E undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves substitution reactions where allylic bromides react with N6-methoxy-9-methyl-9H-purin-6-amine.
Reductive Reactions: The removal of the N6-methoxy group is achieved through reductive reactions.
Common reagents used in these reactions include allylic bromides and reductive agents. The major products formed are 7,9-dialkylpurinium salts with various terpenoid side chains .
Aplicaciones Científicas De Investigación
Agelasine E has a wide range of scientific research applications:
Antimicrobial Activity: This compound and its analogs have shown potent activity against Mycobacterium tuberculosis.
Cytotoxic Effects: These compounds exhibit cytotoxic effects, making them potential candidates for cancer research.
Inhibition of Na/K-ATPase: This compound inhibits Na/K-ATPase, which is significant in studies related to muscle contraction and other physiological processes.
Antifouling Agents: Some analogs of this compound have been found to act as antifouling agents, preventing the growth of biofilms.
Mecanismo De Acción
The mechanism of action of agelasine E involves the inhibition of Na/K-ATPase and other ATPases . This inhibition disrupts ion balance in cells, leading to antimicrobial and cytotoxic effects. The molecular targets include the Na/K-ATPase enzyme and other related pathways .
Comparación Con Compuestos Similares
Agelasine E is structurally related to other compounds such as agelasine A, agelasine B, agelasine F, and agelasimines . These compounds share a similar purine structure with terpenoid side chains. this compound is unique due to its specific terpenoid side chain and its potent antimicrobial activity .
Similar compounds include:
- Agelasine A
- Agelasine B
- Agelasine F
- Agelasimines
These compounds also exhibit bioactive properties but differ in their specific side chains and bioactivities .
Propiedades
Fórmula molecular |
C26H40N5+ |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
7-[(2E,6E)-9-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-3,7-dimethylnona-2,6-dienyl]-9-methylpurin-9-ium-6-amine |
InChI |
InChI=1S/C26H40N5/c1-19(12-13-22-21(3)11-8-15-26(22,4)5)9-7-10-20(2)14-16-31-18-30(6)25-23(31)24(27)28-17-29-25/h9,14,17-18,22H,3,7-8,10-13,15-16H2,1-2,4-6H3,(H2,27,28,29)/q+1/b19-9+,20-14+/t22-/m1/s1 |
Clave InChI |
PPCBHTAMQFLZHZ-DYKJIVJTSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/CN1C=[N+](C2=NC=NC(=C21)N)C)/C)/CC[C@@H]3C(=C)CCCC3(C)C |
SMILES canónico |
CC(=CCCC(=CCN1C=[N+](C2=NC=NC(=C21)N)C)C)CCC3C(=C)CCCC3(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)

![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)



